molecular formula C12H26N2 B022246 Dodecanimidamide CAS No. 100392-19-6

Dodecanimidamide

Cat. No.: B022246
CAS No.: 100392-19-6
M. Wt: 198.35 g/mol
InChI Key: DZTBFWYRMXYEJX-UHFFFAOYSA-N
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Description

Dodecanimidamide is an organic compound with the molecular formula C₁₂H₂₆N₂. It is a derivative of dodecanamide, where the amide group is replaced by an amidine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanimidamide can be synthesized through several methods. One common method involves the reaction of dodecanoyl chloride with ammonia or an amine to form dodecanamide, which is then converted to this compound using a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction conditions typically involve heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dodecanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecanoic acid derivatives.

    Reduction: Reduction reactions can convert it back to dodecanamide.

    Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include dodecanoic acid, dodecanamide, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dodecanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecanimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The amidine group is known to form strong hydrogen bonds and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: A closely related compound with an amide group instead of an amidine group.

    Dodecanoic Acid: An oxidation product of dodecanimidamide.

    Dodecylamine: A related compound with an amine group.

Uniqueness

This compound is unique due to its amidine functional group, which imparts distinct chemical properties compared to its amide and amine counterparts. This makes it valuable for specific applications where strong hydrogen bonding and electrostatic interactions are required.

Properties

IUPAC Name

dodecanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTBFWYRMXYEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329043
Record name dodecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100392-19-6
Record name dodecanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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